molecular formula C12H11NO B3120513 (2-Phenylpyridin-3-yl)methanol CAS No. 264625-65-2

(2-Phenylpyridin-3-yl)methanol

Cat. No.: B3120513
CAS No.: 264625-65-2
M. Wt: 185.22 g/mol
InChI Key: SACTVTCAWGIOMV-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanol is an organic compound with the chemical formula C13H11NO. It is a colorless solid that is soluble in many organic solvents. This compound is used as a starting material in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpyridin-3-yl)methanol typically involves the reaction of 2-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include methanol, ethanol, acetone, and chloroform .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-phenylpyridine-3-amine.

    Substitution: Formation of 2-phenylpyridine-3-chloride or 2-phenylpyridine-3-bromide.

Scientific Research Applications

(2-Phenylpyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (2-Phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: A precursor in the synthesis of (2-Phenylpyridin-3-yl)methanol.

    3-Pyridinemethanol: A structurally similar compound with different substitution patterns.

    2-Phenylpyridine-3-carboxylic acid: An oxidation product of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-phenylpyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACTVTCAWGIOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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